THZ531

Descripción

Background of Cyclin-Dependent Kinases (CDKs) and Transcriptional Regulation

Cyclin-dependent kinases are a family of serine/threonine protein kinases that play critical roles in regulating various cellular processes, including cell cycle progression and gene transcription. mdpi.comnih.gov Transcriptional CDKs, such as CDK7, CDK8, CDK9, CDK11, CDK12, and CDK13, specifically control gene transcription. mdpi.commdpi.com Their activity and substrate specificity are dependent on binding to a regulatory subunit called cyclin. mdpi.com

CDK12 and CDK13, in complex with Cyclin K, function as transcription-associated kinases that modulate the activity of RNA Polymerase II (RNAPII). uni-bonn.deresearchgate.net They are involved in regulating transcriptional elongation and co-transcriptional processes. apexbt.comuni-bonn.de CDK12 and CDK13 exhibit a high degree of homology and share partially redundant functions in RNAPII-mediated transcription. researchgate.net

A key function of CDK12 and CDK13 is the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNAPII. apexbt.commdpi.comuni-bonn.deresearchgate.netnih.govmdpi.com The CTD contains multiple repeats of a heptapeptide sequence (YSPTSPS), and phosphorylation of specific serine residues within these repeats is crucial for different stages of the transcription cycle. mdpi.comoup.com CDK12 and CDK13 are primarily known for phosphorylating Ser2 within the CTD repeats, which is a mark associated with transcriptional elongation. apexbt.comnih.govresearchgate.netnih.govoup.cominsilico.com While CDK9 also phosphorylates Ser2, CDK12 and CDK13 are considered major mediators of Ser2 phosphorylation within the gene body, contributing to efficient elongation through the gene. oup.com Inhibition of CDK12 and CDK13 by THZ531 leads to a reduction in Ser2 phosphorylation levels. apexbt.comnih.gov

In addition to their role in transcription, CDK12 and CDK13 are also implicated in modulating RNA processing, including splicing. apexbt.commdpi.comnih.govoup.comtandfonline.comtandfonline.com Both kinases contain an N-terminal arginine-serine (RS)-rich domain, a feature found in many splicing factors, which may facilitate protein-protein interactions and spliceosome recruitment. oup.comtandfonline.comubc.ca CDK12 and CDK13 colocalize with splicing factors in nuclear speckles. oup.comtandfonline.comubc.ca Research indicates that CDK12/13 activity promotes the interaction between RNAPII phosphorylated on Ser2 of the CTD and the splicing factor SF3B1, which is important for the splicing of certain introns, particularly promoter-proximal ones. oup.com Loss of CDK12 and CDK13 can lead to defects in RNA processing. tandfonline.com

CDK12 also plays a role in regulating cell cycle progression. mdpi.comnih.govoup.com Long-term depletion or inhibition of CDK12 can lead to the accumulation of cells in the G2/M phase of the cell cycle. nih.govembopress.org This effect is consistent with the role of CDK12 in regulating genes involved in DNA repair and maintaining genomic stability, as disruptions in these processes can trigger cell cycle checkpoints. nih.govembopress.org

CDK12 and CDK13 are significantly involved in the DNA Damage Response (DDR). medchemexpress.comacs.orgnih.govuni-bonn.deresearchgate.netoup.cominsilico.comtandfonline.comresearchgate.netbiorxiv.org CDK12, in particular, is crucial for regulating the expression of genes involved in DNA repair pathways, such as BRCA1, ATR, FANCI, and FANCD2, by phosphorylating the RNAPII CTD. nih.govmdpi.commdpi.cominsilico.comembopress.org Inhibition or loss of CDK12/CDK13 leads to decreased expression of these DDR genes, which can result in deficiencies in DNA damage repair and induce a "BRCAness" phenotype. nih.govacs.orginsilico.comresearchgate.netnih.gov This phenotype is characterized by impaired homologous recombination. insilico.com this compound treatment has been shown to substantially decrease the expression of DDR genes. nih.govacs.orgnih.gov

Influence on Cell Cycle Regulation

Rationale for Targeting CDK12/13 in Cancer

The critical roles of CDK12 and CDK13 in regulating transcription, particularly of genes involved in DNA repair and cell cycle control, highlight them as potential therapeutic targets in cancer. mdpi.comnih.govmdpi.comuni-bonn.deoup.cominsilico.combiorxiv.orgnih.gov Dysregulation of CDK activity is a hallmark of cancer, contributing to uncontrolled cell proliferation. nih.govmdpi.com Targeting transcriptional CDKs, which are essential for the gene expression programs of cancer cells, is an emerging strategy. mdpi.com CDK12 has been identified as an important molecule in cancer development and may serve as a potential therapeutic target and biomarker. mdpi.comnih.gov

Key Research Findings with this compound

Research utilizing this compound has provided valuable insights into the functions of CDK12 and CDK13. Some key findings include:

| Study | Key Observation | Citation |

| Zhang et al. (2016) | This compound potently inhibits CDK12 and CDK13, reduces Ser2 phosphorylation, decreases DDR gene expression, induces apoptosis. | nih.gov |

| Shyamsunder et al. (2022) | This compound treatment downregulates DNA repair pathway genes in multiple myeloma cells, leading to a BRCAness state. | mdpi.com |

| Quereda et al. (2020) | Dual inhibition of CDK12/CDK13 with this compound impairs splicing of promoter-proximal introns. | oup.com |

| Jiang et al. (2021) (cited in researchgate.net) | Structure-activity relationship studies of this compound derivatives. | researchgate.net |

These studies, among others, highlight the utility of this compound as a chemical probe for understanding the complex roles of CDK12 and CDK13 in transcriptional regulation and their implications in disease.

Historical Context of this compound Development

The development of this compound is rooted in the study of earlier CDK inhibitors, particularly THZ1. researchgate.netnih.gov THZ1 was initially characterized as a covalent inhibitor of CDK7, another transcriptional CDK. guidetopharmacology.orgcenmed.com The insights gained from the mechanism of action and target specificity of THZ1 paved the way for the rational design of subsequent inhibitors with altered selectivity profiles. nih.gov

Derivation from THZ1

This compound was rationally designed and developed based on the structure of THZ1. nih.govresearchgate.netnih.gov THZ1 was found to covalently modify Cys-312 on a C-terminal extension of the CDK7 kinase domain. nih.gov Further investigation with a biotin-modified version of THZ1 revealed its capability to also bind covalently to CDK12 and CDK13, which were predicted to possess C-terminal cysteine residues. nih.gov Recognizing the potential to selectively target these kinases, modifications were made to the acrylamide-bearing substituent of THZ1 to alter the orientation of the reactive group. nih.gov This iterative synthesis and testing process led to the discovery of this compound, which incorporates a piperidine ring in the acrylamide "arm" and demonstrated more selective binding to CDK12-cyclin K and CDK13-cyclin K compared to CDK7-cyclin H and CDK9-cyclin T. nih.gov

Overview of this compound as a Covalent Inhibitor

This compound functions as a covalent inhibitor, forming an irreversible bond with its target kinases. apexbt.comresearchgate.netmedkoo.comadooq.comsigmaaldrich.com This mode of inhibition distinguishes it from reversible inhibitors and contributes to its sustained effects on target activity. tandfonline.com

Specificity for CDK12 and CDK13

A key characteristic of this compound is its specificity for CDK12 and CDK13. apexbt.comnih.govresearchgate.netmedchemexpress.comaxonmedchem.comchemsrc.comprobes-drugs.org Studies, including radiometric kinase assays, have shown that this compound potently inhibits CDK12 and CDK13 at significantly lower concentrations compared to CDK7 and CDK9. nih.govapexbt.commedchemexpress.comchemsrc.com

Table 1: In Vitro Kinase Inhibition Potency of this compound

| Kinase | IC50 (nM) |

| CDK12 | 158 |

| CDK13 | 69 |

| CDK7 | 8500 |

| CDK9 | 10500 |

Data derived from search results nih.govapexbt.commedchemexpress.comchemsrc.com.

Cellular experiments have also corroborated this specificity, demonstrating that this compound primarily targets CDK12-cyclin K and CDK13-cyclin K complexes. nih.gov While some kinase profiling assays have indicated potential binding to other kinases at higher concentrations, this compound shows good selectivity for CDK12/13 in cellular contexts like Jurkat cells. chemicalprobes.org

Covalent Binding Mechanism

This compound exerts its inhibitory effect through a covalent binding mechanism. apexbt.comresearchgate.netsigmaaldrich.comtargetmol.comuni.lu This involves the formation of an irreversible bond between the inhibitor and a specific amino acid residue on the target kinase. nih.govmedkoo.comadooq.comsigmaaldrich.com

Crucially, this compound achieves covalent modification by targeting cysteine residues located outside the canonical kinase domain of CDK12 and CDK13. nih.govapexbt.comnih.govmedkoo.comadooq.comsigmaaldrich.com Co-crystallization studies with CDK12-cyclin K have shown that this compound irreversibly targets Cys-1039 of CDK12. nih.govnih.govnih.gov This cysteine is situated in a C-terminal extension of the kinase domain. nih.govnih.gov The binding of this compound can displace the labile αK helix in CDK12, allowing Cys-1039 to reorient towards the ATP-binding pocket for covalent cross-linking. nih.gov This targeting of a remote cysteine residue provides a means of achieving selectivity. nih.govguidetopharmacology.org

Significance of this compound in Advancing Transcriptional Kinase Inhibition Research

The development and application of this compound have significantly advanced the field of transcriptional kinase inhibition research. As a first-in-class covalent inhibitor of CDK12 and CDK13, it has provided a specific probe to dissect the functions of these kinases. nih.govapexbt.comnih.gov Research using this compound has revealed that inhibiting CDK12 and CDK13 leads to a loss of gene expression, particularly impacting DNA damage response genes and super-enhancer-associated transcription factor genes. nih.govnih.govmedkoo.comsigmaaldrich.com It also causes a concurrent loss of elongating and hyperphosphorylated RNA polymerase II. nih.govnih.govmedkoo.comsigmaaldrich.com These findings suggest that targeting CDK12 and CDK13 with molecules like this compound may be a viable strategy for identifying and potentially treating cancers dependent on the activity of these kinases. nih.govnih.govmedkoo.comsigmaaldrich.com this compound has been shown to induce apoptotic cell death in cancer cells, correlating with its inhibitory effects. nih.govapexbt.commedkoo.comsigmaaldrich.comchemsrc.com Furthermore, studies utilizing this compound have helped to clarify the distinct roles of CDK12/13 compared to CDK9 in regulating RNA polymerase II phosphorylation and elongation. nih.gov The compound has also served as a basis for the development of subsequent CDK12/13 inhibitors and degraders, further contributing to the understanding of these targets. researchgate.netpatsnap.comrcsb.orgacs.org

Propiedades

IUPAC Name |

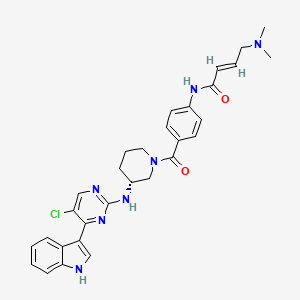

(E)-N-[4-[(3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32ClN7O2/c1-37(2)15-6-10-27(39)34-21-13-11-20(12-14-21)29(40)38-16-5-7-22(19-38)35-30-33-18-25(31)28(36-30)24-17-32-26-9-4-3-8-23(24)26/h3-4,6,8-14,17-18,22,32H,5,7,15-16,19H2,1-2H3,(H,34,39)(H,33,35,36)/b10-6+/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBYHLPRZRMTJO-MOVYNIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)N2CCC[C@H](C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Thz531 Action

Inhibition of CDK12/CDK13 Kinase Activity

THZ531 functions as a potent and selective covalent inhibitor of both CDK12 and CDK13. apexbt.commedchemexpress.comaxonmedchem.com Co-crystallization studies with CDK12-cyclin K have shown that this compound irreversibly targets a cysteine residue located outside the kinase domain. medkoo.comnih.govnih.gov

In Vitro Kinase Assay Data (IC50 values for CDK12/CDK13 vs. CDK7/CDK9)

In vitro kinase assays have demonstrated that this compound potently inhibits CDK12 and CDK13, with reported IC50 values in the nanomolar range. Its inhibitory effect on CDK7 and CDK9 is significantly weaker, showing substantial selectivity for CDK12 and CDK13. apexbt.commedchemexpress.comnih.govcaymanchem.com

Here is a summary of reported IC50 values:

| Kinase Target | IC50 (nM) | Source |

| CDK12 | 158 | apexbt.commedchemexpress.comnih.govcaymanchem.com |

| CDK13 | 69 | apexbt.commedchemexpress.comnih.govcaymanchem.com |

| CDK7 | 8500 (8.5 µM) | apexbt.commedchemexpress.comnih.govcaymanchem.com |

| CDK9 | 10500 (10.5 µM) | apexbt.commedchemexpress.comnih.govcaymanchem.com |

These data indicate that this compound is over 50-fold more potent against CDK12 and CDK13 compared to CDK7 and CDK9 in these assays. apexbt.commedchemexpress.comnih.govcaymanchem.com

Impact on RNA Polymerase II Carboxy-Terminal Domain (CTD) Phosphorylation

CDK12 and CDK13 are known to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII), which is crucial for regulating transcription elongation. sci-hub.seoup.comnih.govembopress.org The CTD contains multiple repeats of a heptapeptide sequence (YSPTSPS), and the phosphorylation status of serine residues within these repeats changes throughout the transcription cycle. oup.comnih.govembopress.org

Treatment with this compound has been shown to reduce the phosphorylation levels of Serine 2 (Ser2) on the RNAPII CTD in a concentration-dependent manner. nih.govnih.govmdpi.comapexbt.com Ser2 phosphorylation is a hallmark of active transcriptional elongation and is typically enriched towards the 3' ends of genes. nih.govoup.comnih.govembopress.org This selective reduction in Ser2 phosphorylation by this compound is consistent with the role of CDK12 and CDK13 in mediating this modification during elongation. oup.comnih.govmdpi.com

Selective Reduction of Ser2 Phosphorylation

Transcriptional Perturbation Induced by this compound

Inhibition of CDK12 and CDK13 by this compound leads to significant changes in gene expression. nih.govsci-hub.senih.gov

Global Gene Expression Changes

Treatment with this compound results in a loss of gene expression, which is concurrent with the observed loss of elongating and hyperphosphorylated RNA polymerase II. medkoo.comnih.govnih.gov RNA sequencing analyses have revealed that this compound treatment downregulates global mRNA levels in a concentration-dependent manner. sci-hub.senih.gov

This compound is a chemical compound that has garnered significant interest in research due to its activity as a covalent inhibitor of cyclin-dependent kinases 12 and 13 (CDK12 and CDK13) apexbt.comcaymanchem.commedkoo.comnih.govchemgood.combiotrend-usa.commedchemexpress.comnih.gov. These kinases play crucial roles in regulating gene transcription, RNA splicing, and 3'-end RNA processing apexbt.combiotrend-usa.com. By irreversibly targeting a cysteine residue located outside the kinase domain, this compound impedes the activity of CDK12 and CDK13 medkoo.comnih.govchemgood.combiotrend-usa.comnih.gov. This inhibition leads to a loss of gene expression and a concurrent reduction in elongating and hyperphosphorylated RNA polymerase II medkoo.comnih.govchemgood.combiotrend-usa.comnih.gov.

This compound exerts its effects through several key molecular mechanisms, primarily centered around its inhibition of CDK12 and CDK13. These mechanisms include the downregulation of DNA damage response genes, the repression of super-enhancer-associated transcription factor genes, and effects on RNA processing and splicing apexbt.comcaymanchem.commedkoo.comnih.govchemgood.combiotrend-usa.commedchemexpress.comnih.govnih.gov.

Downregulation of DNA Damage Response (DDR) Genes

A significant impact of this compound is the preferential suppression of genes involved in DNA damage repair biotrend-usa.comnih.govsci-hub.sescispace.commdpi.com. This downregulation is a key feature of CDK12 inhibition and contributes to genomic instability nih.govsci-hub.seresearchgate.netnih.gov. This compound treatment leads to a strong DNA damage response in various cancer cell lines sci-hub.sescispace.com.

Specific Genes Affected (e.g., BRCA1, FANCF, ERCC4)

Research indicates that this compound substantially decreases the expression of core DDR pathway genes. Specific examples include BRCA1, FANCF, and ERCC4 caymanchem.comnih.govresearchgate.netnih.govjensenlab.org. These genes show substantial loss of expression even at relatively low concentrations of this compound, with the effect becoming more pronounced at higher doses nih.gov. Other homologous recombination repair (HRR) genes like BRCA2, RAD51, RAD51C, RAD51D, and XRCC2 are also preferentially downregulated by this compound treatment nih.govresearchgate.net. This downregulation of HRR genes is consistent with CDK12's role in mediating the phosphorylation of Ser2 on the C-terminal domain (CTD) of RNA polymerase II, which is necessary for the transcription of these genes nih.govresearchgate.net.

Here is a table summarizing the effect of this compound on the expression of specific DDR genes:

| Gene | Effect of this compound Treatment | Concentration | Cell Line/Context | Source |

| BRCA1 | Downregulated | 50 nM and higher | Jurkat cells, Multiple Myeloma cells | caymanchem.comnih.govresearchgate.netnih.govresearchgate.net |

| FANCF | Downregulated | 50 nM and higher | Jurkat cells, Multiple Myeloma cells | caymanchem.comnih.govresearchgate.netnih.govjensenlab.orgresearchgate.net |

| ERCC4 | Downregulated | 50 nM and higher | Jurkat cells, HCC cells | caymanchem.comnih.govresearchgate.netnih.govjensenlab.org |

| BRCA2 | Downregulated | Not specified | Multiple Myeloma cells | nih.govresearchgate.net |

| RAD51 | Downregulated (mRNA and protein) | 200 nM and higher | Multiple Myeloma cells | nih.govresearchgate.net |

| RAD51C | Downregulated | Not specified | Multiple Myeloma cells | nih.govresearchgate.net |

| RAD51D | Downregulated | Not specified | Multiple Myeloma cells | nih.govresearchgate.net |

| XRCC2 | Downregulated | Not specified | Multiple Myeloma cells | nih.govresearchgate.net |

Induction of a "BRCAness" State

The downregulation of HRR genes, particularly those involved in the HR pathway like BRCA1 and BRCA2, by this compound can lead to the induction of a "BRCAness" state medkoo.combiotrend-usa.comnih.govmdpi.compatsnap.comselleck.co.jpacs.orgresearchgate.net. This state mimics the characteristics of cells with mutations in BRCA1 or BRCA2, resulting in homologous recombination deficiency acs.org. This impairment of HR repair makes cancer cells more susceptible to DNA damaging agents researchgate.net.

Repression of Super-Enhancer-Associated Transcription Factor Genes

This compound also causes the loss of expression of key super-enhancer-associated transcription factor genes apexbt.commedkoo.comnih.govchemgood.combiotrend-usa.commedchemexpress.comnih.gov. Super-enhancers are regulatory regions that drive high levels of gene expression, often for genes critical to cell identity and function, including many transcription factors. The inhibition of CDK12 and CDK13 by this compound affects transcriptional elongation, leading to reduced expression of genes associated with these super-enhancers apexbt.commedkoo.comnih.govchemgood.combiotrend-usa.comnih.gov.

Effect on RNA Processing and Splicing

CDK12 and CDK13, in complex with cyclin K, are involved in regulating processes beyond transcriptional elongation, including mRNA splicing and 3'-end RNA processing apexbt.combiotrend-usa.com. Loss of function of CDK12 and CDK13, or their cofactor cyclin K, can impede both RNA polymerase II processivity and RNA processing apexbt.combiotrend-usa.com. This compound, as an inhibitor of CDK12/13, affects these processes apexbt.combiotrend-usa.com. Studies have shown that this compound can impair the splicing of a subset of promoter-proximal introns oup.comnih.gov. This effect is linked to the role of CDK12/13 activity in promoting the interaction between RNA polymerase II phosphorylated on Ser2 and the splicing factor SF3B1 oup.comnih.gov. Disruption of this interaction by this compound impairs the association of SF3B1 with chromatin and its recruitment to splice sites oup.comnih.gov. Additionally, this compound treatment can affect the turnover of certain RNAs, stabilizing some transcripts while destabilizing others researchgate.net.

Induction of Apoptotic Cell Death

Consistent with its effects on gene expression and DNA repair, this compound dramatically induces apoptotic cell death in various cancer cell lines apexbt.commedkoo.comnih.govchemgood.combiotrend-usa.comnih.govnih.govmdpi.comresearchgate.netselleck.co.jpresearchgate.net. This induction of apoptosis is observed in a dose- and time-dependent manner apexbt.comresearchgate.netselleck.co.jp. For instance, this compound treatment led to significant percentages of apoptotic cells in hepatocellular carcinoma cell lines Hep3B and Huh7 sci-hub.se. Higher doses of this compound can lead to a pronounced Annexin V signal, indicating apoptosis apexbt.com. The induction of apoptosis can be confirmed by detecting PARP cleavage following this compound treatment sci-hub.seresearchgate.net.

Cell Cycle Arrest (e.g., Sub-G1 content, G2/M phase)

This compound treatment can lead to cell cycle arrest. Specifically, studies have shown a dose- and time-dependent increase in the number of cells exhibiting sub-G1 content, which is indicative of apoptotic cells apexbt.comnih.gov. This compound can also induce cell cycle arrest in the G2/M phase caymanchem.comnih.gov.

Here is a table summarizing the effects of this compound on cell cycle and apoptosis:

| Effect | Observation | Concentration/Timeframe | Cell Line/Context | Source |

| Apoptosis Induction | Dramatic induction of apoptotic cell death | Dose- and time-dependent | Various cancer cell lines | apexbt.commedkoo.comnih.govchemgood.combiotrend-usa.comnih.govnih.govmdpi.comresearchgate.netselleck.co.jpresearchgate.net |

| Apoptosis Percentage | 63.4% (Hep3B), 70.2% (Huh7) | 125 nM for 96 hours | Hepatocellular carcinoma cells | sci-hub.se |

| Annexin V signal | Pronounced increase | Higher doses, by 72 hours | Jurkat cells | apexbt.com |

| PARP cleavage | Detected | 0-250 nM, 48 hours | HCC cells, Multiple Myeloma cells | sci-hub.seresearchgate.net |

| Cell Cycle Arrest | Increase in sub-G1 content | Dose- and time-dependent | Jurkat cells | apexbt.comnih.gov |

| Cell Cycle Arrest | Arrest in G2/M phase | Not specified | Not specified | caymanchem.comnih.gov |

Specific Genes Affected (e.g., BRCA1, FANCF, ERCC4)

Induction of Apoptotic Cell Death

Activation of Apoptotic Pathways (e.g., Annexin V staining, Bax/Bcl-xL expression)

This compound has been shown to induce apoptosis in a concentration-dependent manner. caymanchem.com Studies in Jurkat cells demonstrated that higher doses of this compound led to a pronounced Annexin V signal, indicating the externalization of phosphatidylserine, a hallmark of early apoptosis. biotrend-usa.com By 72 hours, treatment with this compound resulted in 30–40% of cells staining positive for Annexin V. biotrend-usa.com

The activation of apoptosis by this compound is also associated with changes in the expression of key proteins in the apoptotic pathway, such as Bax and Bcl-xL. Research indicates that this compound treatment can lead to enhanced Bax expression and reduced Bcl-xL expression. researchgate.net Bax is a pro-apoptotic protein, while Bcl-xL is an anti-apoptotic protein. The shift in the balance between these proteins favors the induction of apoptosis. medicinacomplementar.com.br

Interaction with Other Proteins and Pathways

CDK12-Cyclin K Complex

A primary target of this compound is the CDK12-Cyclin K complex. nih.govelifesciences.org this compound acts as a covalent inhibitor, irreversibly targeting a cysteine residue located outside the kinase domain of CDK12. nih.govbiorxiv.org Co-crystallization studies with CDK12-cyclin K have provided structural evidence for this interaction, showing this compound bound to the ATP pocket and linked to Cys-1039 via a flexible linker. nih.gov CDK12 and CDK13 form functional complexes with Cyclin K, and Cyclin K is essential for their kinase activities. elifesciences.orgmdpi.com While this compound inhibits CDK12/CDK13, other molecules like SR-4835 have been shown to induce cyclin K degradation by promoting the interaction between CDK12-cyclin K and the CUL4-RBX1-DDB1 ubiquitin ligase complex. nih.gov However, this compound itself did not show a reduction in cyclin K levels in one study, suggesting different mechanisms of action compared to molecular glue degraders like SR-4835. nih.gov

Influence on PI3K-AKT Pathway

This compound has been reported to decrease cell proliferation through its influence on the PI3K-AKT pathway. researchgate.net The PI3K-AKT signaling pathway is a crucial intracellular pathway involved in regulating fundamental cellular functions, including proliferation, cell cycle, and apoptosis. genome.jpmdpi.com Dysregulation of this pathway is frequently observed in various cancers and contributes to tumor growth and resistance to therapies. mdpi.comwikipedia.org While the precise mechanisms by which this compound modulates this pathway require further detailed investigation, the observed decrease in proliferation suggests an inhibitory effect on the pro-survival signals mediated by PI3K-AKT. researchgate.net

Modulation of NFkB Pathway

Research using gene ontology analysis of genes dysregulated by this compound treatment has indicated an enrichment of pathways implicated in the NFkB pathway. nih.govresearchgate.net The NFkB signaling pathway plays a critical role in inflammation, immune responses, cell survival, and proliferation. Its aberrant activation is frequently associated with cancer development and progression. Although the exact nature of this compound's modulation of the NFkB pathway (inhibition or activation) is not explicitly detailed in the provided context, its enrichment in the analysis of dysregulated genes suggests a significant interaction. nih.govresearchgate.net

p53 Signaling

Similar to the NFkB pathway, p53 signaling has also been observed to be enriched in gene ontology analysis of genes affected by this compound treatment in sensitive cells. nih.govresearchgate.net The p53 protein is a well-known tumor suppressor that plays a central role in cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. researchgate.net The enrichment of p53 signaling suggests that this compound may influence this critical pathway, potentially contributing to its anti-proliferative and apoptotic effects. nih.govresearchgate.net CDK inhibitors, including those targeting CDK12, are known to cause p53-mediated downregulation of proteins involved in DNA repair, such as RAD51, which can lead to impaired homologous recombination and increased sensitivity to DNA-damaging agents. nih.gov

RNA Polymerase II Interaction with Splicing Factors (e.g., SF3B1)

This compound's inhibition of CDK12 and CDK13 leads to a loss of gene expression and a concurrent loss of elongating and hyperphosphorylated RNA polymerase II. nih.govresearchgate.net CDK12 and CDK13, in complex with Cyclin K, are known to phosphorylate the carboxy-terminal domain (CTD) of RNA polymerase II, which is essential for transcription elongation and mRNA processing. mdpi.com this compound specifically reduces Ser2 phosphorylation levels on the RNA polymerase II CTD without significantly affecting pSer5 or pSer7 levels. nih.govbiotrend-usa.com This reduction in Ser2 phosphorylation, a known phosphosubstrate of CDK12/13, occurs specifically at this compound-responsive genes. nih.govbiorxiv.org

Furthermore, the dual inhibition of CDK12/CDK13 by this compound has been shown to disrupt the interaction between the splicing factor SF3B1 and RNA polymerase II. mdpi.com This disruption can result in decreased Ser2 phosphorylation and widespread intron retention, highlighting the role of the CDK12-Cyclin K complex in coordinating transcription and splicing. mdpi.com SF3B1 is a core protein subunit of the spliceosome, and its interaction with RNA polymerase II is crucial for proper mRNA splicing. nih.gov

DDB1 Interaction and Cyclin K Degradation (Molecular Glue Mechanism)

Research into the mechanisms governing protein degradation pathways, particularly those involving E3 ubiquitin ligases, has identified small molecules capable of acting as "molecular glues." These compounds promote or stabilize interactions between a target protein and an E3 ligase component, leading to the target's ubiquitination and subsequent proteasomal degradation. While the chemical compound this compound has been investigated in the context of cyclin-dependent kinase (CDK) inhibition, particularly CDK12 and CDK13, studies indicate that its mechanism of action differs from that of a molecular glue that induces Cyclin K degradation via interaction with Damage-specific DNA binding protein 1 (DDB1).

This compound functions primarily as a potent and selective covalent inhibitor of CDK12 and CDK13 kinases cellsignal.commedchemexpress.com. It binds to the ATP-binding pocket of these kinases, including a cysteine residue uniquely present in CDK12/13, thereby inhibiting their enzymatic activity cellsignal.comnih.gov. This inhibition impacts transcriptional regulation, particularly the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, which is a key function of the CDK12/Cyclin K complex bio-techne.comcellsignal.com.

In contrast to the inhibitory mechanism of this compound, other small molecules have been discovered that act as molecular glues to induce the degradation of Cyclin K nih.govcellsignal.commybiosource.comguidetopharmacology.org. These compounds, such as (R)-CR8, HQ461, SR-4835, and S656, facilitate a ternary complex formation between the CDK12/Cyclin K complex and the DDB1-CUL4-RBX1 (CRL4) E3 ubiquitin ligase complex nih.govcellsignal.commybiosource.comguidetopharmacology.org. DDB1 serves as an adaptor protein within the CRL4 complex, recruiting substrates for ubiquitination and degradation nih.govwikipedia.orgwikipedia.org.

The molecular glue degraders bind to CDK12, creating a new interface that promotes the recruitment of DDB1, effectively "gluing" the CDK12/Cyclin K complex to the E3 ligase machinery nih.govmybiosource.comguidetopharmacology.org. This induced proximity leads to the polyubiquitination of Cyclin K, marking it for degradation by the proteasome nih.govcellsignal.com. Notably, these molecular glues often engage DDB1 directly or indirectly through a DDB1-associated factor (DCAF), bypassing the need for a substrate-specific receptor like Cereblon (CRBN), which is involved in the mechanism of other molecular glues like thalidomide nih.govcellsignal.comnih.gov.

Studies comparing the effects of this compound and these molecular glue degraders have highlighted their distinct mechanisms. While this compound effectively inhibits CDK12/CDK13 kinase activity, it does not cause a reduction in Cyclin K protein levels through degradation nih.govbio-techne.comcellsignal.commybiosource.comguidetopharmacology.org. Furthermore, pre-treatment with this compound has been shown to prevent the degradation of Cyclin K induced by molecular glue degraders, suggesting that this compound's binding to the CDK12 ATP pocket may interfere with the binding or conformational changes required for the molecular glue to bridge CDK12/Cyclin K to DDB1 nih.govguidetopharmacology.org.

The discovery and characterization of these distinct mechanisms underscore the diverse ways in which small molecules can modulate protein function and levels. While this compound exerts its effects through direct kinase inhibition, other compounds leverage the ubiquitin-proteasome system via a molecular glue mechanism involving DDB1 to achieve targeted degradation of Cyclin K.

Structure-activity Relationship Sar and Derivative Development

Elucidation of SAR for THZ531

To elucidate the Structure-Activity Relationship (SAR) of this compound, a medicinal chemistry campaign was undertaken, leading to the establishment of a focused library of this compound analogs. nih.govproteopedia.orgx-mol.com This systematic study aimed to understand how modifications to the chemical structure of this compound affect its activity and selectivity towards CDK12 and CDK13. nih.govproteopedia.orgx-mol.com The goal was to identify key structural features responsible for potent inhibition and desirable pharmacological properties. nih.gov

Development of this compound Derivatives

The medicinal chemistry efforts based on the SAR studies of this compound have led to the development of various derivatives. nih.govproteopedia.orgx-mol.com These efforts are driven by the need to improve properties such as potency, selectivity, and pharmacokinetic profiles, as this compound itself has limitations including low solubility and poor metabolic stability. researchgate.net The development of these analogs seeks to overcome the challenges associated with the parental compound and enhance therapeutic potential. researchgate.net

BSJ-01-175 as a Dual CDK12/13 Covalent Inhibitor

Among the this compound analogs developed, BSJ-01-175 has been identified as a potent and selective dual CDK12/13 covalent inhibitor. nih.govresearchgate.netmedchemexpress.comdcchemicals.comtargetmol.combioscience.co.ukimmunomart.cominvivochem.com BSJ-01-175 was discovered through a structure-activity relationship study of this compound derivatives. nih.govx-mol.comresearchgate.net

BSJ-01-175 demonstrates exquisite selectivity for CDK12/13. nih.govresearchgate.netmedchemexpress.comdcchemicals.comtargetmol.combioscience.co.ukimmunomart.cominvivochem.com It exhibits potent inhibition of RNA polymerase II phosphorylation and significantly downregulates CDK12-targeted genes in cancer cells. nih.govresearchgate.netmedchemexpress.comdcchemicals.comtargetmol.combioscience.co.ukimmunomart.cominvivochem.com A co-crystal structure at 3.0 Å resolution with CDK12/Cyclin K provides a structural rationale for its selective targeting of Cys1039, located in a C-terminal extension from the kinase domain. nih.govproteopedia.orgx-mol.comresearchgate.net

BSJ-01-175 has shown efficacy in specific cancer models. nih.govproteopedia.orgx-mol.comresearchgate.net It exhibits efficacy against Ewing sarcoma tumor growth in a patient-derived xenograft (PDX) mouse model. nih.govproteopedia.orgx-mol.comresearchgate.net In TC71 Ewing sarcoma cells, BSJ-01-175 slightly decreased activity compared to this compound at certain concentrations but demonstrated a strong dependence on covalent bond formation with Cys1039, indicated by a 5-fold increase in cell viability compared to the wild type. medchemexpress.cominvivochem.com BSJ-01-175 also specifically targets CDK12/13 and suppresses the transcription of BRCA1 and BRCA2. medchemexpress.cominvivochem.com

Improved Potency and Selectivity

Other Analog Development (e.g., SR-4835)

Beyond BSJ-01-175, other analogs of CDK12/13 inhibitors have been developed, such as SR-4835. nih.govresearchgate.netcaymanchem.commedchemexpress.comaxonmedchem.combioscience.co.ukselleckchem.comnih.gov SR-4835 is described as a potent, highly selective, and ATP-competitive dual inhibitor of CDK12 and CDK13. medchemexpress.comaxonmedchem.combioscience.co.ukselleckchem.com It binds to CDK12 and CDK13 with reported Kd values of 98 nM and 4.9 nM, respectively, and inhibits CDK12- and CDK13-dependent phosphorylation of RNA polymerase II in MDA-MB-231 cells with an EC50 of 105.5 nM. caymanchem.commedchemexpress.comaxonmedchem.com SR-4835 has demonstrated activity in triple-negative breast cancer (TNBC) cells. nih.govresearchgate.netmedchemexpress.combioscience.co.uk In TNBC cells, SR-4835 induced intronic polyadenylation (IPA) of DDR genes, reducing their expression and generating a "BRCAness" phenotype, which promoted greater sensitivity to DNA damage-inducing chemotherapeutics. nih.govresearchgate.net SR-4835 has also shown efficacy in Acute Myeloid Leukemia (AML) cell lines and primary patient samples, including those resistant to Venetoclax-based therapies. nih.gov

Rational Design Strategies for CDK12/13 Inhibitors

Rational design strategies for developing CDK12/13 inhibitors involve understanding the structural basis of their interaction with the kinases and leveraging this knowledge to design molecules with improved properties. nih.govtandfonline.com This includes medicinal chemistry optimization based on SAR studies, as demonstrated by the development of this compound derivatives like BSJ-01-175. nih.govproteopedia.orgx-mol.comnih.govtandfonline.com Rational design can also involve innovative approaches, such as the development of covalent inhibitors targeting specific cysteine residues, like Cys1039 in CDK12. nih.govproteopedia.orgx-mol.comresearchgate.netaacrjournals.org Furthermore, rational design is being applied to develop CDK12/13 degraders, including molecular glue degraders, by incorporating specific moieties to recruit E3 ubiquitin ligases like DDB1. chemrxiv.org This approach aims to transform inhibitors into degraders, offering a different modality for targeting CDK12/13. chemrxiv.org

Preclinical Research Applications of Thz531

In Vitro Studies

In vitro research using various cancer cell lines has been instrumental in characterizing the cellular effects of THZ531 and identifying cancer types that may be particularly sensitive to CDK12/13 inhibition.

Cell Line Sensitivity and Cytotoxicity

This compound has demonstrated cytotoxicity and the ability to reduce cell proliferation in several cancer cell lines, with varying degrees of sensitivity observed across different cancer types. Its effects are often linked to its impact on transcriptional elongation and the downregulation of key genes, particularly those involved in DNA repair.

Studies in Jurkat cells, a human T-cell leukemia cell line, have shown that this compound significantly impacts cell proliferation and induces apoptosis. This compound treatment led to a dramatic and irreversible decrease in Jurkat cell proliferation with an IC50 of 50 nM apexbt.comapexbt.comtargetmol.com. Escalating doses of this compound resulted in a dose- and time-dependent increase in cells exhibiting sub-G1 content, indicative of apoptosis apexbt.comapexbt.com. Higher concentrations of this compound led to a pronounced Annexin V signal, with 30–40% of cells staining positive by 72 hours apexbt.comapexbt.com. Mechanistically, this compound selectively reduced Ser2 phosphorylation levels on the Pol II C-terminal domain (CTD) without significantly affecting pSer5 or pSer7 levels apexbt.comapexbt.com. Treatment with 50 nM this compound resulted in the loss of expression of a small subset of genes, including those associated with the DNA damage response, such as BRCA1, FANCF, and ERCC4 caymanchem.comapexbt.com.

Interactive Table 1: Effect of this compound on Jurkat Cells

| Endpoint | Observation | Concentration | Time Point | Reference |

| Cell Proliferation | Dramatic and irreversible decrease (IC50) | 50 nM | 72 hours | apexbt.comapexbt.comtargetmol.com |

| Apoptosis (Sub-G1) | Dose- and time-dependent increase | Escalating | - | apexbt.comapexbt.com |

| Apoptosis (Annexin V) | Pronounced signal (30-40% positive) | Higher doses | 72 hours | apexbt.comapexbt.com |

| Pol II CTD pSer2 | Selectively reduced | - | - | apexbt.comapexbt.com |

| Gene Expression | Loss of expression (e.g., BRCA1, FANCF, ERCC4) | 50 nM | - | caymanchem.comapexbt.com |

Multiple myeloma (MM) cells have also shown sensitivity to this compound. A diverse panel of multiple myeloma cell lines exhibited decreased cell viability upon treatment with increasing concentrations of this compound researchgate.netmdpi.com. This compound treatment led to heightened cell death and extensive changes in gene expression in MM cells, particularly downregulating genes involved in DNA repair pathways mdpi.comresearchgate.netnih.gov. This disruption of DNA repair mechanisms suggests a potential synthetic lethal relationship when combined with other DNA repair inhibitors mdpi.comnih.gov. Combination treatment of this compound with either a DNA-PK inhibitor or a PARP inhibitor led to synergistic cell death in MM cells mdpi.comnih.gov.

Interactive Table 2: Effect of this compound on Multiple Myeloma Cells

| Endpoint | Observation | Reference |

| Cell Viability | Decreased in most cell lines tested | researchgate.netmdpi.com |

| Cell Death | Heightened | mdpi.comresearchgate.netnih.gov |

| Gene Expression | Extensive changes, downregulation of DNA repair genes | mdpi.comresearchgate.netnih.gov |

| Synergy | Synergistic cell death with DNA-PK or PARP inhibitors | mdpi.comnih.gov |

Ewing sarcoma cells have demonstrated particular sensitivity to CDK12/13 inhibition. Treatment of Ewing sarcoma cell lines with this compound decreased the phosphorylation of the C-terminal domain of RNA polymerase II, induced apoptosis, and markedly decreased their colony formation capacity aacrjournals.orgaacrjournals.org. Unlike some expectations, global gene expression profiling revealed that this compound did not selectively repress the EWS/FLI fusion protein or its target genes aacrjournals.org. Instead, this compound preferentially repressed genes involved in DNA damage repair aacrjournals.orgaacrjournals.org. This impairment of DNA damage repair by this compound in an EWS/FLI-dependent manner supports a synthetic lethal relationship between EWS/FLI expression and CDK12 inhibition mit.edu. This compound induced defects in DNA damage repair and showed high synergy with DNA damaging agents that induce lesions repaired by homologous recombination (HR) aacrjournals.org.

Interactive Table 3: Effect of this compound on Ewing Sarcoma Cells

| Endpoint | Observation | Reference |

| Pol II CTD pSer2 | Decreased phosphorylation | aacrjournals.orgaacrjournals.org |

| Apoptosis | Induced | aacrjournals.orgaacrjournals.org |

| Colony Formation | Markedly decreased capacity | aacrjournals.orgaacrjournals.org |

| Gene Expression | Preferentially repressed DNA damage repair genes | aacrjournals.orgaacrjournals.org |

| DNA Damage Repair | Induced defects, synergized with HR-inducing agents | aacrjournals.org |

| Synthetic Lethality | Supported with EWS/FLI expression | mit.edu |

Patient-derived organoids (PDOs) are increasingly used as preclinical models to better reflect individual tumor characteristics and predict treatment response nki.nlnih.gov. Covalent inhibition of CDK12/13, including with this compound, has shown efficacy in colorectal cancer PDOs researchgate.net. Validation in CRC PDOs demonstrated greater inhibition by covalent inhibitors like this compound compared to standard-of-care chemotherapies for colorectal cancer, such as oxaliplatin, SN38, and 5-FU researchgate.net. This indicates the potential of CDK12/13 inhibition as a therapeutic strategy for CRC.

Interactive Table 4: Effect of this compound on Colorectal Cancer PDOs

| Model System | Observation | Comparison (vs. standard chemotherapy) | Reference |

| CRC PDOs | Efficacy shown, greater inhibition by covalent inhibitors | Greater inhibition | researchgate.net |

In hepatocellular carcinoma (HCC) cell lines, CDK12 has been identified as critically required for the proliferation of most cell lines nih.govbmj.compostersessiononline.eu. Suppression of CDK12 using shRNAs or its inhibition by this compound leads to robust proliferation inhibition nih.govbmj.compostersessiononline.eu. This compound preferentially suppresses the expression of DNA repair-related genes and induces a strong DNA damage response in HCC cell lines nih.govbmj.compostersessiononline.eusci-hub.se. While synergy was not observed with several DNA damaging agents in HCC cells, the combination of this compound and the ATM inhibitor showed a synergistic effect in the SNU449 cell line sci-hub.se. The combination of this compound and sorafenib has shown striking synergy in HCC cells by inducing apoptosis or senescence nih.govbmj.compostersessiononline.eusci-hub.se. This synergy may arise from this compound impairing the adaptive responses induced by sorafenib treatment nih.govbmj.compostersessiononline.eusci-hub.se.

Interactive Table 5: Effect of this compound on Hepatocellular Carcinoma Cell Lines

Prostate Cancer (PCa) Cells

Studies have indicated that this compound exhibits anti-prostate cancer effects. It has been shown to impair cellular proliferation and induce apoptosis in PCa cell lines. lcsciences.comnih.gov Mechanistically, this compound treatment in PCa cell lines leads to a decrease in the expression of selected DNA repair genes, which is associated with an increasing extent of DNA damage. nih.gov In LNCaP cells, this compound has been observed to downregulate androgen receptor (AR) signaling. lcsciences.com Furthermore, this compound has demonstrated synergistic effects with AR antagonists in PCa cells. lcsciences.com Combined inhibition of CDK12/13 by this compound along with inhibition of O-GlcNAc transferase (OGT) has been found to be lethal to prostate cancer cells. oup.com this compound treatment also resulted in increased O-GlcNAcylation of certain proteins in LNCaP and LN95 cells. oup.com

Osteosarcoma Cells

This compound has shown activity in osteosarcoma (OS) cell models. It was found to disrupt osteosarcoma metastasis. frontiersin.org this compound demonstrates broad activity against various OS cell lines. jci.org Studies have reported that this compound effectively exhibits time- and dose-dependent cytotoxicity in osteosarcoma cells. nih.govresearchgate.net Its mechanism of action in these cells involves decreasing cell proliferation, potentially through the PI3K-AKT pathway. nih.govresearchgate.net this compound has also been shown to promote apoptosis in osteosarcoma cells, indicated by enhanced expression of Bax and reduced expression of Bcl-xL. nih.govresearchgate.net Furthermore, this compound treatment hindered the formation of ex vivo 3D spheroids and the growth of in vitro 2D cell colonies derived from osteosarcoma cells. nih.govresearchgate.net Inhibition by this compound led to defects in transcription elongation and altered the expression of genes involved in transcription regulation and the DNA damage response in OS cells. jci.orgnih.gov

High-Grade Serous Ovarian Cancer (HGSOC) Cells

Research into High-Grade Serous Ovarian Cancer (HGSOC) has shown that both HGSOC cell lines and patient-derived organoids (PDOs) exhibit high sensitivity to CDK12/13 inhibition by this compound. nih.govcore.ac.ukresearchgate.netnih.govunime.it Treatment with this compound led to an increase in the sub-G1 cell population and cytotoxicity in OVCAR3 cells. nih.gov A significant finding is the synergistic effect of this compound when combined with drugs commonly used in the clinical treatment of HGSOC, such as Olaparib and Paclitaxel. nih.govcore.ac.ukresearchgate.netunime.it All tested HGSOC PDO lines demonstrated high sensitivity to this compound, with half maximal inhibitory concentration (IC50) values in the nanomolar range, specifically below 140 nM. core.ac.ukunime.it In BRCA1/2 wild-type HGSOC PDOs, the combination of suboptimal doses of this compound and Olaparib synergistically reduced cellular viability. unime.it Similarly, combined treatment with Paclitaxel and this compound significantly improved the efficacy of Paclitaxel on HGSOC PDOs. unime.it Transcriptome analysis revealed that this compound treatment altered the expression of a substantial percentage of genes in OVCAR3 cells. core.ac.uk

Functional Assays

Various functional assays have been employed to characterize the effects of this compound on cancer cells.

Cell Proliferation Assays (IC50 values)

Cell proliferation assays, often quantified by IC50 values, are crucial for determining the potency of this compound in inhibiting cancer cell growth. This compound has been shown to inhibit the proliferation of Jurkat cells with an IC50 value of 50 nM. caymanchem.comapexbt.commedchemexpress.comtargetmol.comnih.gov This treatment resulted in a dramatic and irreversible decrease in Jurkat cell proliferation. apexbt.commedchemexpress.comtargetmol.comnih.gov Dose-response curves have demonstrated the broad activity of this compound against osteosarcoma cell lines in terms of cell viability. jci.org this compound effectively exhibited time- and dose-dependent cytotoxicity in osteosarcoma cells, leading to decreased proliferation. nih.govresearchgate.net In prostate cancer cell lines, this compound has been shown to impair cellular proliferation. nih.gov High-grade serous ovarian cancer cells and PDOs exhibit high sensitivity to this compound, with IC50 values for PDOs reported to be in the nanomolar range (< 140 nM). nih.govcore.ac.ukunime.it In melanoma cell lines, IC50 values for this compound alone were reported as 210 nM for A375 cells and 183 nM for Colo829 cells. researchgate.net

Here is a summary of reported IC50 values for this compound in selected cell lines:

| Cell Line | IC50 (nM) | Reference |

| Jurkat | 50 | caymanchem.comapexbt.commedchemexpress.comtargetmol.comnih.gov |

| HGSOC PDOs | < 140 | core.ac.ukunime.it |

| A375 (Melanoma) | 210 | researchgate.net |

| Colo829 (Melanoma) | 183 | researchgate.net |

Apoptosis Induction Assays (e.g., Annexin V, Caspase-3/7)

Apoptosis induction is a key mechanism by which potential cancer therapeutics exert their effects. Assays such as Annexin V binding and Caspase-3/7 activity measurements are commonly used to detect apoptosis. merckmillipore.comsigmaaldrich.comthermofisher.com this compound has been shown to induce apoptosis in a concentration-dependent manner in Jurkat cells. caymanchem.comapexbt.com Treatment with higher doses of this compound resulted in a pronounced Annexin V signal in Jurkat cells, with 30–40% of cells staining positive by 72 hours. apexbt.com Flow cytometry analysis has indicated that this compound treatment increases the sub-G1 cell population, an indicator of apoptosis, in Jurkat cells medchemexpress.com and OVCAR3 (HGSOC) cells. nih.gov this compound induces apoptosis in prostate cancer cell lines. nih.gov In osteosarcoma cells, this compound promoted apoptosis, as evidenced by enhanced Bax expression and reduced Bcl-xL expression. nih.govresearchgate.net Apoptotic assays using Annexin V and Propidium Iodide (PI) staining showed an increase in Annexin + PI+ cells in certain Multiple Myeloma cell lines (KMS18 and KMS28) after this compound treatment. mdpi.com Western blotting for PARP cleavage further validated the apoptotic findings in Multiple Myeloma cells, showing cleaved PARP product with increasing concentrations of this compound. mdpi.com this compound treatment also led to increased cleaved PARP and Caspase-9 products in Multiple Myeloma cells. mdpi.com Caspase-3/7 assays have been utilized to assess the effects of this compound in hepatocellular carcinoma cell lines sci-hub.se, and cell death activation (measured by caspase 3/7 cleavage) was assessed in prostate cancer, castration-resistant prostate cancer, and normal prostate cells following this compound treatment. oup.com

Colony Formation Assays

Colony formation assays are used to evaluate the ability of single cells to proliferate and form colonies, providing an assessment of long-term cell viability and reproductive death. scispace.com this compound has been shown to hinder the growth of in vitro 2D cell colonies derived from osteosarcoma cells. nih.govresearchgate.net Colony formation assays have been performed to assess the effects of this compound in various cancer cell types, including A375 melanoma cells researchgate.net and hepatocellular carcinoma cell lines, where they were used to test sensitivity over an extended period. sci-hub.se Studies involving CDK12 inhibition, which is targeted by this compound, have also utilized colony formation assays; for instance, targeting CCNK with sgRNA in A549 cells resulted in reduced cell viability in a colony formation assay. biorxiv.org Colony formation assays were also used to evaluate the effects of E9, another CDK12 inhibitor, on osteosarcoma cell lines. jci.org

Spheroid Formation and Cell Mobility Assays

Multicellular tumor spheroids (MCTS) are utilized as in vitro models that better mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures plos.orgd-nb.info. Studies have shown that this compound can hinder ex vivo 3D spheroid formation and growth in osteosarcoma cells researchgate.net. Additionally, this compound has been reported to prevent cell mobility in these cells researchgate.net. These findings suggest that this compound impacts the ability of cancer cells to form complex structures and migrate, characteristics associated with tumor progression and metastasis researchgate.net.

Omics-based Approaches

Omics technologies, such as RNA sequencing, proteomics, and ChIP-seq, have been instrumental in elucidating the molecular mechanisms underlying this compound's effects mdpi.com. These approaches provide a global view of the changes in gene expression, protein levels, and epigenetic modifications following this compound treatment mdpi.com.

RNA Sequencing and Gene Expression Profiling

RNA sequencing (RNA-seq) has been used to investigate the global gene expression changes induced by this compound treatment in various cancer cell lines mdpi.comnih.gov. Studies in multiple myeloma cells treated with this compound revealed a concentration-dependent downregulation of steady-state mRNA levels mdpi.com. Significant gene expression changes were observed, particularly in sensitive cell lines, with thousands of genes being downregulated mdpi.com. Functional enrichment analysis of differentially expressed genes in sensitive cells highlighted the enrichment of pathways implicated in the NFkB pathway and p53 signaling mdpi.com. Gene ontology analysis also indicated an over-representation of genes involved in the negative regulation of the G1/S transition in this compound-sensitive cells mdpi.com. Furthermore, analysis of highly downregulated genes revealed enrichment of those involved in transcription, replication, and DNA repair pathways, especially those in the homologous recombination (HR) pathway mdpi.com. GSEA analysis identified enrichment of MYC, E2F targets, and genes involved in the cell cycle and DNA damage response pathways among the downregulated genes mdpi.com. In Jurkat cells, this compound treatment led to the loss of expression of a subset of genes, particularly affecting DNA damage response genes and key super-enhancer-associated transcription factor genes nih.gov.

Proteomic Studies (e.g., Western Blot for Pol II phosphorylation, RAD51)

Proteomic approaches, particularly Western blotting, have been employed to assess the impact of this compound on protein levels and post-translational modifications, such as protein phosphorylation mdpi.comnih.gov. This compound has been shown to selectively reduce the levels of Ser2 phosphorylation on the C-terminal domain (CTD) of RNA polymerase II (Pol II) without significantly affecting Ser5 or Ser7 phosphorylation nih.gov. This is consistent with CDK12's role in phosphorylating Pol II at Ser2 to promote transcription elongation nih.gov. Studies in multiple myeloma cells demonstrated a significant downregulation of RAD51 protein levels after this compound treatment mdpi.com. RAD51 is a key protein involved in homologous recombination DNA repair mdpi.comresearchgate.net. Downregulation of RAD51 suggests that this compound may impair DNA repair mechanisms mdpi.com. Western blot analysis has also been used to confirm the degradation of CDK12 and CCNK (Cyclin K) following treatment with related compounds, further supporting the on-target effects of these inhibitors biorxiv.orgbiorxiv.org.

ChIP-seq for Histone Modifications (e.g., H3K27Ac)

Chromatin immunoprecipitation followed by sequencing (ChIP-seq) is used to map the locations of histone modifications across the genome activemotif.comresearchgate.net. While direct ChIP-seq data specifically for H3K27Ac changes induced by this compound were not prominently detailed in the provided snippets, the mechanism of action of this compound as a CDK12/13 inhibitor, and the known roles of CDK12 in regulating transcription and interacting with epigenetic machinery, imply potential indirect effects on histone modifications like H3K27Ac. H3K27 acetylation is generally associated with active enhancers and promoters and plays a role in regulating gene expression activemotif.comresearchgate.net. Studies involving CRISPR/Cas9 screening have suggested that the synergistic effect of this compound with AR antagonists in prostate cancer may be driven by attenuated H3K27ac signaling on AR targets lcsciences.com. This indicates a link between CDK12/13 inhibition by this compound and changes in this specific histone modification mark lcsciences.com.

CRISPR/Cas9 Screening for Vulnerabilities

CRISPR/Cas9 screening has been used to identify genetic vulnerabilities in cancer cells treated with this compound lcsciences.comnih.govmdpi.com. Kinome-scale CRISPR/Cas9 screens have identified CDK12 as being required for the survival of prostate cancer cells lcsciences.com. Suppression of CDK12 by this compound led to an anti-prostate cancer effect lcsciences.com. Genome-wide pooled CRISPR/Cas9 knockout screens have also been employed to identify genes whose knockout affects the proliferation of cancer cells in the presence of this compound nih.gov. These screens can help identify mechanisms of resistance or sensitization to this compound nih.gov. For instance, a screen identified ABCG2 as a strong regulator of sensitivity to this compound in triple-negative breast cancer cells nih.gov. CRISPR/Cas9 gene editing has also been used to delete CDK12 in cell lines to confirm that loss of CDK12 phenocopies some effects of this compound, such as diminished BRCA1 and BRCA2 protein levels and impaired homologous recombination repair biorxiv.org.

In Vivo Studies (Preclinical Models)

Preclinical in vivo studies have been conducted to evaluate the efficacy of this compound in tumor models researchgate.net. These studies aim to assess the compound's activity in a more complex biological setting that mimics the tumor environment within a living organism researchgate.net. In vivo preclinical studies using CDK12/13 inhibitors, including this compound or its optimized derivatives like BSJ-01-175, have shown antitumor activity in models of Ewing sarcoma and triple-negative breast cancer researchgate.net. BSJ-01-175, an analog of this compound, has demonstrated efficacy against Ewing sarcoma tumor growth in a patient-derived xenograft (PDX) mouse model researchgate.net. While this compound itself may have limitations in vivo, such as a short half-life in mice, studies using CDK12 knockdown to mimic this compound treatment have shown reduced tumor proliferation and increased apoptosis in xenograft models sci-hub.se. These in vivo studies provide crucial data on the potential of targeting CDK12/13 with compounds like this compound in a living system researchgate.netsci-hub.se.

Data Tables

| Assay Type | Cell Lines/Models Used | Key Findings Related to this compound | Source |

| Spheroid Formation and Cell Mobility Assays | Osteosarcoma cells | Hindered ex vivo 3D spheroid formation and growth; prevented cell mobility. | researchgate.net |

| RNA Sequencing/Gene Expression Profiling | Multiple Myeloma (KMS 18, KMS 28, RPMI-8226), Jurkat cells | Concentration-dependent downregulation of mRNA; enrichment of pathways in sensitive cells; downregulation of DNA repair genes; loss of expression of DNA damage response genes. | mdpi.comnih.gov |

| Proteomic Studies (Western Blot) | Multiple Myeloma, Jurkat, HCT116, Prostate Cancer cell lines | Selective reduction of Pol II CTD Ser2 phosphorylation; downregulation of RAD51 protein levels; confirmation of CDK12/CCNK degradation. | mdpi.comnih.govbiorxiv.orgbiorxiv.org |

| ChIP-seq for Histone Modifications | Prostate Cancer cell lines (implied) | Suggested attenuation of H3K27ac signaling on AR targets. | lcsciences.com |

| CRISPR/Cas9 Screening | Prostate Cancer, TNBC, KMT2A-rearranged ALL cell lines | Identified CDK12 as a vulnerability; identified ABCG2 as a regulator of sensitivity; confirmed CDK12 knockout effects. | biorxiv.orglcsciences.comnih.govmdpi.com |

| In Vivo Studies | Ewing sarcoma PDX mouse model, Xenograft models | Antitumor activity (for this compound analog BSJ-01-175); reduced tumor proliferation and increased apoptosis (via CDK12 knockdown). | researchgate.netsci-hub.se |

Antitumor Activity in Xenograft Models

Xenograft models, which involve implanting human cancer cells or tissues into immunocompromised mice, are commonly used to evaluate the in vivo antitumor activity of potential therapeutic agents. This compound has been investigated in such models for different cancer types. nih.govnih.govmdpi.comresearchgate.netnih.govx-mol.comnih.gov

Ewing Sarcoma Xenografts

Ewing sarcoma is a cancer characterized by the EWS-ETS fusion transcription factors. uni-muenchen.de Studies have indicated that CDK12 inhibition can impair DNA damage repair in an EWS/FLI-dependent manner in Ewing sarcoma cells. mdpi.com this compound, as a CDK12 inhibitor, has shown efficacy in Ewing sarcoma models. researchgate.netnih.govx-mol.com For instance, a study involving a patient-derived xenograft (PDX) mouse model of Ewing sarcoma demonstrated that BSJ-01-175, an analog derived from this compound, exhibited efficacy against tumor growth. researchgate.netnih.gov While direct detailed data tables specifically for this compound single-agent activity in Ewing sarcoma xenografts were not extensively available in the search results, the research on its derivatives and the synergistic effects with other agents in this context highlight its relevance. researchgate.netnih.govx-mol.com

Multiple Myeloma Animal Models

Multiple myeloma (MM) is a hematological malignancy characterized by abnormal plasma cell proliferation and genomic instability. nih.govnih.gov Preclinical studies have shown that MM cells are highly sensitive to this compound inhibition. mdpi.comresearchgate.net In multiple myeloma xenograft models, treatment with this compound has been shown to reduce tumor burden. nih.govnih.govmdpi.comresearchgate.net Specifically, in NSG mice injected subcutaneously with KMS28 multiple myeloma cells, treatment with this compound significantly reduced tumor weight compared to control groups after three weeks. nih.govmdpi.com

Here is a representative data point from a study on this compound in multiple myeloma xenografts when used in combination (detailed in a later section), which also illustrates the effect of this compound alone:

| Treatment Group | Tumor Weight (mg) (Approximate, based on visual data from source nih.govmdpi.com) |

| Vehicle | ~700 |

| This compound alone | ~500 |

| Olaparib alone | ~700 |

| Combination | ~100 |

Note: The values for tumor weight in the table above are approximate estimations based on graphical data presented in the cited sources nih.govmdpi.com and are included for illustrative purposes of the observed trend.

Impact on Tumor Growth Rate and Survival

This compound's impact on tumor growth rate and survival has been investigated in preclinical settings. By inhibiting CDK12 and CDK13, this compound disrupts transcriptional elongation and downregulates DDR genes, leading to DNA damage and ultimately inhibiting cancer cell proliferation and inducing apoptosis. medkoo.commedchemexpress.comapexbt.commdpi.commdpi.comnih.gov This mechanism contributes to its antitumor effects and can influence tumor growth rate. In xenograft models, the reduction in tumor burden observed with this compound treatment indicates an impact on tumor growth rate. nih.govnih.govmdpi.com Studies have shown that this compound treatment leads to a dramatic decrease in cancer cell proliferation and an increase in apoptotic cell death in vitro. medkoo.commedchemexpress.comapexbt.comnih.gov While specific detailed survival data for this compound as a single agent in xenograft models were not prominently featured in the search results, the observed reduction in tumor growth and induction of apoptosis suggest a potential positive impact on survival in these models. medkoo.commedchemexpress.comapexbt.comnih.govnih.govnih.govmdpi.com

Combination Therapy Strategies

Given its mechanism of action involving the disruption of DNA repair pathways, this compound has been explored in combination therapies, particularly with other DNA damage-inducing agents or inhibitors of DNA repair. mdpi.comnih.govnih.govmdpi.comresearchgate.net

Synergistic Effects with DNA Repair Inhibitors

Combining this compound with inhibitors of DNA repair pathways has shown synergistic effects in preclinical studies, leading to enhanced cell death and reduced tumor growth. nih.govnih.govmdpi.comresearchgate.netresearchgate.net This synergy is attributed to this compound's ability to induce a state of "BRCAness" by downregulating DDR genes, thereby making cancer cells more susceptible to the effects of DNA repair inhibitors. mdpi.comnih.govnih.govmdpi.comresearchgate.netresearchgate.netacs.org

PARP Inhibitors (e.g., Olaparib)

Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, are a class of drugs that target DNA repair pathways and are particularly effective in cancers with existing deficiencies in homologous recombination repair (HRR), such as those with BRCA mutations. acs.orge-crt.org Preclinical studies have demonstrated a synergistic effect when this compound is combined with PARP inhibitors like Olaparib. mdpi.comnih.govnih.govmdpi.comresearchgate.netresearchgate.net This combination has shown enhanced cell death in multiple myeloma cells and significantly reduced tumor burden in multiple myeloma animal models compared to either agent alone. nih.govnih.govmdpi.comresearchgate.net The synergy is thought to arise from this compound-mediated downregulation of HRR genes, mimicking a BRCA-deficient state and thus increasing sensitivity to PARP inhibition. mdpi.comnih.govnih.govmdpi.comresearchgate.netresearchgate.netacs.org

In multiple myeloma xenografts (KMS28 cells in NSG mice), the combination of this compound and Olaparib resulted in a significantly greater reduction in tumor weight after three weeks compared to single-agent treatments. nih.govmdpi.com

Here is a data table illustrating the synergistic effect of this compound and Olaparib in a multiple myeloma xenograft model:

| Treatment Group | Average Tumor Weight (mg) (Approximate, based on visual data from source nih.govmdpi.com) |

| Vehicle | ~700 |

| This compound alone | ~500 |

| Olaparib alone | ~700 |

| This compound + Olaparib | ~100 |

Note: The values for average tumor weight in the table above are approximate estimations based on graphical data presented in the cited sources nih.govmdpi.com and are included for illustrative purposes of the observed synergy.

In vitro studies have also confirmed the synergistic interaction between this compound and Olaparib in multiple myeloma cell lines, with combination index (CI) values indicating synergy (CI < 1). nih.govresearchgate.net

| Cell Line | Combination Index (CI) for this compound + Olaparib (Approximate, based on visual data from source nih.govresearchgate.net) |

| KMS18 | < 1 |

| KMS28 | < 1 |

| RPMI-8226 | < 1 |

Note: The CI values presented in the table above are approximate interpretations of graphical data from the cited sources nih.govresearchgate.net and indicate a synergistic interaction where CI < 1.

The combination of CDK12 and PARP inhibitors has also shown high activity in Ewing Sarcoma. mdpi.com

DNA-PK Inhibitors (e.g., KU-0060648)

Research indicates that this compound treatment downregulates genes involved in DNA repair pathways and induces DNA damage in multiple myeloma cells. researchgate.net CDK12/13 inhibition by this compound can suppress the expression of core DNA damage response proteins. mdpi.com This mechanism suggests a potential for synergy when combined with inhibitors targeting DNA repair mechanisms like DNA-PK. KU-0060648 is known as a dual PI 3-K and DNA-PK inhibitor that has shown the ability to inhibit cell proliferation in vitro and delay tumor growth in xenograft models. tocris.com While the provided search results highlight this compound's impact on DNA damage response genes and provide information on KU-0060648 as a DNA-PK inhibitor, direct preclinical studies specifically evaluating the combination of this compound and KU-0060648 were not explicitly detailed in the search snippets. However, the principle of combining CDK12/13 inhibition, which impairs DNA repair, with DNA-PK inhibition, which directly targets a key repair pathway, suggests a rational preclinical strategy.

Combination with Standard Chemotherapy Agents (e.g., 5-FU, Oxaliplatin, SN38, Paclitaxel)

Preclinical studies have investigated the combination of this compound with standard chemotherapy agents. CDK12/13 inhibition has been shown to improve the efficacy of DNA-damaging chemotherapy. researchgate.net

Data from studies suggest that this compound enhances the cytotoxicity of Paclitaxel, a first-line chemotherapeutic drug used in high-grade serous ovarian cancer (HGSOC). nih.gov In patient-derived organoids (PDOs) of HGSOC, combined treatment with suboptimal doses of this compound and Paclitaxel synergistically reduced viability. nih.gov this compound treatment itself can block the cell cycle at the G2/M phase, leading to stalled cells with DNA lesions, which may contribute to the synergistic effect observed with Paclitaxel, a microtubule-stabilizing agent that also affects the G2/M phase. nih.gov

While the search results mention 5-FU, Oxaliplatin, and SN38 as standard chemotherapy agents, specific preclinical data detailing the combination of this compound with these particular agents were not prominently featured in the provided snippets. However, the general principle that CDK12/13 inhibition can enhance the efficacy of DNA-damaging agents supports the rationale for exploring such combinations.

Combination with Targeted Therapies

Combining this compound with targeted therapies is another area of preclinical investigation, aiming to exploit specific vulnerabilities in cancer cells.

CDK12 is considered a significant oncogenic factor in various cancers, including prostate cancer. researchgate.net Deleterious loss-of-function CDK12 mutations are observed in a percentage of patients with metastatic castration-resistant prostate cancer (CRPC). researchgate.net While current treatments for advanced prostate cancer primarily target the androgen receptor (AR) pathway, resistance to AR pathway inhibitors (APPIs) is a challenge. Preclinical studies are exploring approaches that address both DNA repair and AR signaling mechanisms. researchgate.net Although direct studies combining this compound with specific AR antagonists were not detailed in the search results, the context of CDK12 as a target in prostate cancer and the need to overcome resistance to AR-targeted therapies suggest this as a relevant area for preclinical evaluation of this compound combinations.

Hepatocellular carcinoma (HCC) is a frequent malignancy where existing therapies like Sorafenib provide only modest survival benefits. sci-hub.se Preclinical studies have identified CDK12 as critically required for most HCC cell lines. sci-hub.se Inhibition of CDK12 using this compound leads to robust proliferation inhibition in HCC cells. sci-hub.se this compound preferentially suppresses the expression of DNA repair-related genes and induces a strong DNA damage response in HCC cell lines. sci-hub.se The combination of this compound and Sorafenib has shown striking synergy in inducing apoptosis or senescence in HCC cells in preclinical settings. sci-hub.se This synergy may arise from this compound impairing the adaptive responses of HCC cells induced by Sorafenib treatment. sci-hub.se

Preclinical Synergy: this compound and Sorafenib in HCC

| Cell Line | This compound (nM) | Sorafenib (µM) | Effect | Reference |

| Hep3B | 125 | - | Proliferation inhibition, Apoptosis induction | sci-hub.se |

| Huh7 | 125 | - | Proliferation inhibition, Apoptosis induction | sci-hub.se |

| HCC Cell Lines Panel | Varied | Varied | Striking synergy in inducing apoptosis or senescence | sci-hub.se |

CDK12 inhibition may also play a role in influencing anti-cancer immunity. Recent research has identified links between CDK pathways and the regulation of immune checkpoints like PD-1/PD-L1. mdpi.com While the provided search results mention PD-1 blockade as a targeted therapy and touch upon CDK inhibitors potentially improving anti-cancer immunity, specific preclinical studies detailing the combination of this compound with PD-1 blockade in breast cancer were not explicitly found in the snippets. However, the broader context of CDK12/13 inhibition's impact on the tumor microenvironment and immune response suggests this as a potential area for preclinical investigation.

High-grade serous ovarian cancer (HGSOC) is a highly lethal cancer with limited targeted therapy options. nih.gov HGSOC cells and patient-derived organoids (PDOs) show high sensitivity to CDK12/13 inhibition by this compound. nih.gov Transcriptome analyses following CDK12/13 inhibition revealed cancer-relevant genes whose expression is repressed. nih.gov Combined inhibition of pathways regulated by these genes, such as the mTORC1 complex and EGFR, exerted synergistic effects on HGSOC cell and PDO viability in preclinical studies. nih.gov Specifically, combined treatment with this compound and inhibitors of EGFR and RPTOR (a component of mTORC1) showed synergistic effects on HGSOC PDO viability. nih.gov The synergy between EGFR and CDK12/13 inhibitors in triple-negative breast cancer (TNBC) has also been explored, suggesting that intrinsic resistance to EGFR inhibition in TNBC may be mediated by CDK12/13. pnas.orgbiorxiv.org The combination suppressed levels of key oncogenic proteins like MYC and MCL-1 in TNBC cells. pnas.orgbiorxiv.org

Preclinical Synergy: this compound with mTORC1 and EGFR Inhibitors in HGSOC/TNBC

| Cancer Type | Combination Partner(s) | Effect on Viability | Reference |

| HGSOC | Inhibitors of EGFR and RPTOR | Synergistic | nih.gov |

| TNBC | Gefitinib (EGFR inhibitor) | Synergistic, suppressed MYC and MCL-1 levels | pnas.orgbiorxiv.org |

PD-1 Blockade in Breast Cancer

Combination with Spliceosome Inhibitors (e.g., Pladienolide B)

Studies have shown that inhibiting CDK12/13 with this compound can impair the splicing of specific introns, particularly those located promoter-proximally and characterized by weak 3' splice sites nih.gov. This effect on intron retention (IR) is also observed with Pladienolide B, which inhibits the SF3B1 component of the spliceosome oup.comnih.gov. Research indicates that CDK12/13 activity promotes the interaction between SF3B1 and RNA polymerase II (RNAPII), and disrupting this interaction with this compound can impair SF3B1's association with chromatin and its recruitment to the 3' splice site of these introns oup.comnih.gov.

Investigations using suboptimal doses of both this compound and Pladienolide B have demonstrated a synergistic effect in preclinical models oup.comnih.gov. This synergy has been observed in the induction of intron retention, suppression of cell cycle progression, and reduction of cancer cell survival nih.gov. For instance, in MiaPaCa-2 cells, combined treatment with suboptimal doses of this compound (50 nM) and Pladienolide B (3.3 nM) significantly reduced cell proliferation compared to either drug alone nih.gov. This reduced growth was accompanied by enhanced cell death and increased levels of apoptotic markers like cleaved PARP1 and phosphorylated H2Ax (γH2AX) nih.gov. Similar synergistic effects on cell viability have also been noted in advanced prostate cancer cell lines when treated with this compound and Pladienolide B researchgate.netnih.gov.

The synergistic effects suggest that simultaneously targeting both CDK12/13 and the spliceosome could be a promising anticancer approach oup.comnih.gov. This combination strategy may be particularly relevant in cancers where MYC is upregulated, as MYC-driven tumors can exhibit increased sensitivity to CDK12/13 inhibition core.ac.ukresearchgate.net.